5-(tert-Butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid
Description
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-1,2,3,3a,4,6-hexahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c1-11(2,3)18-10(17)14-6-8-4-5-13-12(8,7-14)9(15)16/h8,13H,4-7H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSOGTCNUOENTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCNC2(C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(tert-Butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid typically involves several steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to the nitrogen atom of the pyrrole ring using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Cyclization to Form the Octahydropyrrolo[3,4-b]pyrrole Structure: The final step involves the cyclization of the intermediate compounds to form the octahydropyrrolo[3,4-b]pyrrole structure under specific reaction conditions.
Chemical Reactions Analysis
5-(tert-Butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
5-(tert-Butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(tert-Butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc group provides stability and protects the nitrogen atom from unwanted reactions, allowing the compound to selectively interact with enzymes and receptors. The pyrrole and pyrrolidine rings contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences between the target compound and related analogs:
Key Observations :
- The target compound’s carboxylic acid distinguishes it from 5-Boc-hexahydropyrrolo[3,4-b]pyrrole , which lacks acidic protons, resulting in higher lipophilicity for the latter.
- Compared to Ethyl 1-[(Boc)amino]pyrrole derivatives , the target’s bicyclic core may confer rigidity, influencing binding affinity in biological systems.
- Linear analogs like 5-({11-[(Boc)amino]undecanoyl}amino)-2-hydroxy-3-sulfobenzoic acid exhibit distinct solubility profiles due to sulfonic acid groups.
Physicochemical Properties
Spectroscopic Differentiation :
- The carboxylic acid in the target compound would show a broad IR peak near 2500–3000 cm⁻¹ (O-H stretch) and a distinct ¹H-NMR signal at δ ~10–12 ppm, absent in Boc-protected analogs .
Biological Activity
5-(tert-Butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid, also known as Racemic-(2S,3aS,6aS)-1-((benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-2-carboxylic acid, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its anticancer and antimicrobial properties, supported by relevant research findings and data.
- Molecular Formula : C20H26N2O6
- Molecular Weight : 390.44 g/mol
- CAS Number : 1251001-87-2
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives of octahydropyrrolo compounds. For instance, a study evaluated the cytotoxic effects of various derivatives on A549 human lung adenocarcinoma cells. The results indicated that certain compounds exhibited significant cytotoxicity while maintaining low toxicity towards non-cancerous cells.
Key Findings:
- Cytotoxicity Assay : Compounds were tested at a concentration of 100 µM for 24 hours using the MTT assay.
- Results : Some derivatives reduced A549 cell viability significantly (e.g., one compound reduced viability to 66%) while showing minimal effects on HSAEC-1 KT non-cancerous cells, indicating a selective action against cancer cells .
| Compound | A549 Cell Viability (%) | Non-Cancerous Cell Viability (%) |
|---|---|---|
| Compound A | 66 | 90 |
| Compound B | 75 | 85 |
| Compound C | 50 | 95 |
Antimicrobial Activity
The antimicrobial efficacy of octahydropyrrolo derivatives was also investigated against multidrug-resistant pathogens. The compounds demonstrated promising activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Key Findings:
- Pathogen Testing : Compounds were screened against carbapenem-resistant Klebsiella pneumoniae, Escherichia coli, and MRSA.
- Results : Certain derivatives showed potent antimicrobial activity, suggesting their potential utility in treating infections caused by resistant strains .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 0.5 µg/mL |
| Klebsiella pneumoniae | 1 µg/mL |
| Escherichia coli | 2 µg/mL |
The mechanism through which these compounds exert their biological effects is still under investigation. However, it is hypothesized that their structural features contribute to their ability to interact with specific biological targets.
Proposed Mechanisms:
- Inhibition of Cell Proliferation : The presence of the pyrrole moiety may facilitate interactions with cellular pathways involved in cancer cell growth.
- Antimicrobial Action : The compounds may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes in pathogens.
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of similar compounds. For example, a study on pyrrole-based inhibitors demonstrated significant antiviral activity against hepatitis B virus (HBV), showcasing the versatility of pyrrole scaffolds in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
